![molecular formula C7H9F3N2O4 B2426227 7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid CAS No. 2229318-51-6](/img/structure/B2426227.png)
7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2229318-51-6 . It has a molecular weight of 242.15 . The IUPAC name for this compound is 7-oxa-2,5-diazaspiro [3.4]octan-6-one 2,2,2-trifluoroacetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8N2O2.C2HF3O2/c8-4-7-5 (3-9-4)1-6-2-5;3-2 (4,5)1 (6)7/h6H,1-3H2, (H,7,8); (H,6,7) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Hepatitis B Capsid Protein Inhibitor
This compound has been reported as a potential inhibitor of the hepatitis B capsid protein . This suggests it could be used in the development of treatments for hepatitis B, a viral infection that attacks the liver.
Menin-MLL1 Interaction Inhibitor
It has also been identified as a potential inhibitor of the menin-MLL1 interaction . This interaction plays a crucial role in the development of certain types of cancer, suggesting that this compound could be used in cancer research and treatment.
MAP and PI3K Signaling Modulator
The compound has been reported as a modulator of MAP and PI3K signaling . These signaling pathways are involved in many cellular processes, including cell growth and survival, and their dysregulation is often associated with cancer.
Selective Dopamine D3 Receptor Antagonist
It has been identified as a potential selective dopamine D3 receptor antagonist . This suggests it could be used in the development of treatments for disorders related to dopamine, such as Parkinson’s disease and schizophrenia.
5. VDAC1 Inhibitors for the Treatment of Diabetes The compound has been reported as a potential VDAC1 inhibitor . VDAC1 is a protein that plays a key role in the regulation of cellular metabolism and is implicated in the pathogenesis of diabetes.
Spirocyclic Building Block
This compound has been synthesized as a spirocyclic building block , which provides a new area of chemical space with straightforward functional handles for further diversification. This suggests it could be used in the development of new chemical entities for various applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
7-oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.C2HF3O2/c8-4-7-5(3-9-4)1-6-2-5;3-2(4,5)1(6)7/h6H,1-3H2,(H,7,8);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTDHPYFCHQCGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)COC(=O)N2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.